molecular formula C19H17F3N2O3S B2960558 2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile CAS No. 1025130-25-9

2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile

Cat. No.: B2960558
CAS No.: 1025130-25-9
M. Wt: 410.41
InChI Key: AGOMVWPQERUZSU-PDGQHHTCSA-N
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Description

This compound is a prop-2-enenitrile derivative featuring a sulfonyl group substituted with a 4-isopropylphenyl moiety and an amino group attached to a 4-trifluoromethoxyphenyl ring. Its structure combines electron-withdrawing (sulfonyl, trifluoromethoxy) and lipophilic (isopropyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(Z)-2-(4-propan-2-ylphenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S/c1-13(2)14-3-9-17(10-4-14)28(25,26)18(11-23)12-24-15-5-7-16(8-6-15)27-19(20,21)22/h3-10,12-13,24H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOMVWPQERUZSU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both sulfonyl and trifluoromethoxy groups, suggests a complex interaction with biological systems, particularly in pharmacological contexts.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H18_{18}F3_{3}N3_{3}O2_{2}S
  • CAS Number : 1025130-25-9
  • Molecular Weight : 395.43 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The sulfonyl group may enhance binding affinity to target proteins, while the trifluoromethoxy group can influence the compound's lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, a study on similar sulfonamide derivatives indicated their ability to induce apoptosis in cancer cells by inhibiting key signaling pathways such as ALK (anaplastic lymphoma kinase) . The mechanism involves cell cycle arrest and modulation of apoptosis-related proteins.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds with similar chemical frameworks have been shown to inhibit certain kinases and phosphatases, which are crucial in cancer progression and other diseases. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Case Studies

StudyFindings
Study on ALK Inhibition Demonstrated that the compound induces cell cycle arrest and apoptosis in Karpas299 and H2228 cells through ALK pathway inhibition .
Dopamine Transporter Interaction Related compounds were found to selectively bind to dopamine transporters, suggesting potential applications in neuropharmacology .

Toxicity and Safety Profile

The safety profile of this compound is still under investigation. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are necessary to confirm its safety for therapeutic use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key features of the target compound and analogs from the evidence:

Compound Name Sulfonyl Substituent Amino Substituent Molecular Weight Key Features
Target Compound 4-Isopropylphenyl 4-Trifluoromethoxyphenyl ~456.4 (estimated) High lipophilicity (isopropyl, trifluoromethoxy), strong electron withdrawal
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile 4-Chlorophenyl 4-(3-chloro-5-trifluoromethylpyridylthio)phenyl ~605.3 Halogen-rich (Cl, CF3), potential enzyme inhibition via sulfur interactions
2-((4-Bromophenyl)sulfonyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-enenitrile 4-Bromophenyl Piperazinyl-linked 5-chloro-2-methylphenyl ~547.8 Bulky piperazinyl group, enhanced solubility via nitrogen lone pairs
2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile 4-Methylphenyl Prop-2-ynylamino ~287.3 Compact structure, alkyne group for click chemistry applications
Key Observations:
  • Lipophilicity : The target compound’s isopropyl and trifluoromethoxy groups confer higher lipophilicity compared to methyl () or piperazinyl () analogs, suggesting improved membrane permeability.
  • Steric Hindrance : The piperazinyl group in introduces steric bulk, which may reduce binding efficiency but improve aqueous solubility.

Functional Group Impact on Bioactivity

While the target compound lacks direct bioactivity data, analogs with sulfonyl and amino groups have demonstrated pharmacological relevance:

  • Anti-inflammatory Activity: Compound 2 from (a structurally distinct acrylamide derivative) exhibited anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM), outperforming quercetin. This suggests that sulfonyl/amino-enenitrile derivatives may similarly target inflammatory pathways.
  • Enzyme Inhibition : The pyridylthio group in ’s analog could interact with cysteine residues in enzymes, a mechanism seen in protease inhibitors.

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